molecular formula C19H18ClF3N8 B10926330 2-[4-chloro-3,5-bis(1,5-dimethylpyrazol-4-yl)pyrazol-1-yl]-4-methyl-6-(trifluoromethyl)pyrimidine

2-[4-chloro-3,5-bis(1,5-dimethylpyrazol-4-yl)pyrazol-1-yl]-4-methyl-6-(trifluoromethyl)pyrimidine

Cat. No.: B10926330
M. Wt: 450.8 g/mol
InChI Key: SWBWJKLEJASFSE-UHFFFAOYSA-N
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Description

2-[4-chloro-3,5-bis(1,5-dimethylpyrazol-4-yl)pyrazol-1-yl]-4-methyl-6-(trifluoromethyl)pyrimidine is a complex organic compound characterized by its unique structure, which includes multiple pyrazole rings and a pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-chloro-3,5-bis(1,5-dimethylpyrazol-4-yl)pyrazol-1-yl]-4-methyl-6-(trifluoromethyl)pyrimidine typically involves multi-step organic reactions. One common method includes the condensation of 3,5-dimethylpyrazole with appropriate chlorinated pyrimidine derivatives under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques such as chromatography and crystallization are essential to obtain the desired purity levels required for various applications.

Chemical Reactions Analysis

Types of Reactions

2-[4-chloro-3,5-bis(1,5-dimethylpyrazol-4-yl)pyrazol-1-yl]-4-methyl-6-(trifluoromethyl)pyrimidine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazole-pyrimidine compounds.

Scientific Research Applications

2-[4-chloro-3,5-bis(1,5-dimethylpyrazol-4-yl)pyrazol-1-yl]-4-methyl-6-(trifluoromethyl)pyrimidine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[4-chloro-3,5-bis(1,5-dimethylpyrazol-4-yl)pyrazol-1-yl]-4-methyl-6-(trifluoromethyl)pyrimidine involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting the function of specific enzymes or modulating receptor activity. This interaction can lead to various biological effects, including anti-inflammatory, anti-cancer, and antimicrobial activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-chloro-3,5-bis(1,5-dimethylpyrazol-4-yl)pyrazol-1-yl]-4-methyl-6-(trifluoromethyl)pyrimidine stands out due to its complex structure, which combines multiple pyrazole rings with a pyrimidine core. This unique arrangement enhances its ability to interact with various molecular targets, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C19H18ClF3N8

Molecular Weight

450.8 g/mol

IUPAC Name

2-[4-chloro-3,5-bis(1,5-dimethylpyrazol-4-yl)pyrazol-1-yl]-4-methyl-6-(trifluoromethyl)pyrimidine

InChI

InChI=1S/C19H18ClF3N8/c1-9-6-14(19(21,22)23)27-18(26-9)31-17(13-8-25-30(5)11(13)3)15(20)16(28-31)12-7-24-29(4)10(12)2/h6-8H,1-5H3

InChI Key

SWBWJKLEJASFSE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2C(=C(C(=N2)C3=C(N(N=C3)C)C)Cl)C4=C(N(N=C4)C)C)C(F)(F)F

Origin of Product

United States

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